2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide
Description
Chemical Formula and Molecular Weight
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is composed of the molecular formula C₁₅H₂₁BrN₂O₃S , with a molecular weight of 389.31 g/mol . This compound belongs to the sulfonamide class, featuring a bromopropanamide backbone linked to a sulfonyl-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁BrN₂O₃S |
| Molecular Weight | 389.31 g/mol |
| CAS Registration Number | 2173083-86-6 |
| MFCD Identification | MFCD31381803 |
CAS Registration and MFCD Identification
The compound is registered under CAS 2173083-86-6 and MFCD31381803 . These identifiers facilitate precise tracking in chemical databases and research contexts.
Structural Representation and IUPAC Nomenclature
The IUPAC name 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide reflects its core structure:
- Bromopropanamide moiety: A propanamide substituted with a bromine atom at the C2 position.
- Sulfonyl phenyl group : A phenyl ring substituted with a sulfonyl group (-SO₂-) linked to a cyclohexylamino group.
The SMILES notation CC(Br)C(=O)NC1=CC=C(S(=O)(N)C2CCCCC2)C=C1 provides a linear representation of the compound’s connectivity.
Structural Features and Functional Components
Bromopropanamide Moiety Analysis
The 2-bromo-N-substituted propanamide core consists of:
Cyclohexylamino Group Conformation
The cyclohexylamino group is attached to the sulfonyl group via a secondary amine linkage. Key features include:
Sulfonyl Phenyl Framework Characteristics
The sulfonyl phenyl framework includes:
- Sulfonyl group (-SO₂-) : A strong electron-withdrawing group that stabilizes adjacent substituents.
- Phenyl ring : A planar aromatic system with delocalized π-electrons, enabling π-π interactions.
- Electron-deficient phenyl : The sulfonyl group’s electron-withdrawing nature enhances the phenyl ring’s reactivity toward nucleophilic substitution.
Stereochemical Analysis
Stereogenic Centers Identification
The compound lacks stereogenic centers due to:
Conformational Isomerism Possibilities
While no stereoisomerism exists, conformational flexibility is observed:
- Cyclohexane ring : Interconvertible chair conformations (e.g., axial vs. equatorial hydrogen positions).
- Sulfonyl phenyl rotation : Restricted rotation around the sulfonyl-phenyl bond due to steric hindrance.
Crystal Structure Geometry
No crystallographic data are currently available for this compound. Theoretical models suggest:
- Extended conformation : The propanamide and sulfonyl phenyl groups adopt anti-periplanar arrangements to minimize steric clashes.
- Hydrogen bonding potential : The amide group may participate in intermolecular hydrogen bonds in solid-state structures.
Properties
IUPAC Name |
2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHSCBDYLCUECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure and Composition:
- IUPAC Name: 2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
- Molecular Formula: C15H21BrN2O3S
- Molecular Weight: 389.31 g/mol
Reactivity:
The compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for the synthesis of various derivatives.
- Oxidation and Reduction: It can be oxidized or reduced to produce different chemical forms.
- Hydrolysis: The amide bond can be hydrolyzed to yield a carboxylic acid and an amine.
Organic Synthesis
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide serves as a reagent in organic synthesis. Its unique structure allows chemists to create complex molecules that are essential in developing new pharmaceuticals and materials.
Biochemical Probes
In biological research, this compound is being investigated for its potential as a biochemical probe. It may interact with specific cellular targets, aiding in the study of various cellular processes and signaling pathways. Such interactions could provide insights into disease mechanisms and therapeutic targets.
Therapeutic Potential
There is ongoing exploration into the compound's therapeutic applications, particularly in treating diseases associated with enzyme dysregulation or receptor malfunction. Its ability to modulate enzyme activity makes it a candidate for drug development.
Material Science
In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique properties may contribute to creating innovative materials with specific functionalities, such as improved durability or reactivity.
Case Study 1: Organic Synthesis
A study demonstrated the use of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide in synthesizing novel sulfonamide derivatives. These derivatives exhibited enhanced biological activity compared to their precursors, showcasing the compound's utility in drug discovery.
Case Study 2: Biochemical Probing
Research involving this compound has shown its effectiveness in inhibiting specific enzymes associated with cancer progression. By targeting these enzymes, it has potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
The sulfonyl linker in both the target compound and CAS 154139-29-4 enhances stability against hydrolysis compared to ether-linked analogues like CAS 882598-05-2 .
Biological Activity :
- Sulfonamide-containing compounds (e.g., the target compound and CAS 154139-29-4) are often prioritized in drug discovery due to their affinity for enzymes like carbonic anhydrases .
- The discontinued status of CAS 1119451-51-2 suggests challenges in scalability or stability, unlike the commercially available target compound .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving sulfonylation and bromination, yielding 34% in optimized procedures (similar to CAS 154139-29-4) .
- Simpler analogues like CAS 882598-05-2 are synthesized in fewer steps but lack sulfonamide-based bioactivity .
Physicochemical and Spectral Data
Table 2: Spectral and Stability Profiles
Biological Activity
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
- Molecular Formula : C15H21BrN2O3S
- Molecular Weight : 389.31 g/mol
- CAS Number : 2173083-86-6
The biological activity of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is thought to arise from its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. Notably, its sulfonamide group can facilitate interactions with target proteins involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide exhibits significant antitumor potential. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| A549 | 12 | |
| HCT116 | 10 |
These findings suggest that the compound may interfere with critical cellular processes such as cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. For example, it has shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. The inhibition of PTPs can lead to enhanced phosphorylation states of target proteins, potentially altering cell behavior.
Case Studies
- In Vitro Studies : A study conducted on human leukemia cell lines demonstrated that treatment with 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide resulted in increased apoptosis rates compared to control groups. The mechanism was linked to the modulation of signaling pathways involving phosphatase activity .
- Xenograft Models : In vivo models using xenografts of human cancer cells have shown that administration of the compound leads to tumor regression, supporting its potential as a therapeutic agent .
Comparative Analysis
When compared to similar compounds, such as derivatives with different amine substitutions, 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide exhibits unique biological properties due to its specific structural components. This uniqueness may contribute to its enhanced potency and selectivity against certain cancer cell lines.
| Compound Name | Antitumor Activity | IC50 Value (µM) |
|---|---|---|
| 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide | Significant | 10 |
| 2-Bromo-N-{4-[(methylamino)sulfonyl]phenyl}propanamide | Moderate | 25 |
| 2-Bromo-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide | Low | >50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
